tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate
CAS No.: 951626-76-9
Cat. No.: VC11985072
Molecular Formula: C15H20F2N2O2
Molecular Weight: 298.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951626-76-9 |
|---|---|
| Molecular Formula | C15H20F2N2O2 |
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10H2,1-3H3 |
| Standard InChI Key | BIXPVXXKHUCNEU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
tert-Butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate comprises a six-membered piperazine ring substituted at the 4-position with a 2,6-difluorophenylmethyl group. The tertiary-butyloxycarbonyl (Boc) group protects the piperazine nitrogen, a strategic feature that facilitates selective deprotection during synthetic modifications. The fluorine atoms at the 2- and 6-positions of the phenyl ring introduce electronic effects that influence the compound’s reactivity and interaction with biological targets.
Key Structural Features:
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Piperazine Core: A saturated heterocycle with two nitrogen atoms, enabling hydrogen bonding and salt formation.
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2,6-Difluorophenyl Group: Enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.
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Boc Protecting Group: Provides steric hindrance and prevents unwanted side reactions during synthesis.
Physicochemical Properties
While experimental data for this specific compound remain limited, predictive models and analog comparisons suggest the following properties :
| Property | Value/Description |
|---|---|
| Boiling Point | ~450 °C (Estimated) |
| Density | ~1.27 g/cm³ |
| pKa | ~0.2 (Predicted for the Boc group) |
| Solubility | Low in water; soluble in DMSO, DMF |
The low aqueous solubility is typical for Boc-protected piperazines, necessitating organic solvents for handling.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate involves two primary steps:
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Alkylation of Piperazine:
Piperazine reacts with 2,6-difluorobenzyl bromide in the presence of a base (e.g., KCO) to form 4-(2,6-difluorophenylmethyl)piperazine. This step often employs polar aprotic solvents like DMF or acetonitrile. -
Boc Protection:
The secondary amine of piperazine is protected using di-tert-butyl dicarbonate ((Boc)O) under basic conditions (e.g., triethylamine). This reaction typically proceeds at room temperature in dichloromethane.
Biological Relevance and Applications
Comparative Analysis with Analogues
The table below contrasts tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| tert-Butyl 4-(2,4-difluorophenyl)piperazine-1-carboxylate | 298.33 | 2,4-Difluoro substitution; lower molecular weight | |
| tert-Butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate | 325.34 | Nitro group enhances electrophilicity |
The 2,6-difluoro configuration in the target compound may offer superior steric and electronic profiles for target engagement compared to 2,4-difluoro analogues.
Research Frontiers and Challenges
Mechanistic Studies
Despite its synthetic accessibility, the biological mechanism of tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate remains underexplored. Future studies could focus on:
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Enzymatic Stability: Assessing susceptibility to esterases and cytochrome P450 enzymes.
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Structure-Activity Relationships (SAR): Modifying the fluorine substitution pattern to optimize binding to targets like GPCRs .
Industrial Scalability
Challenges in large-scale production include:
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